molecular formula C15H22ClNO3 B1456146 Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-49-2

Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456146
M. Wt: 299.79 g/mol
InChI Key: QIAKRTMZYNBZHZ-JZKFLRDJSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the study of its reactivity, the mechanisms of its reactions, and its intermediates and products.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Cognitive Enhancement and nAChR Ligand Synthesis

One notable application is its use in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs), which have shown positive effects in rodent and primate models of cognitive enhancement. These studies have focused on compounds that possess a reduced propensity to activate peripheral ganglionic type receptors, making them attractive candidates for treating cognitive disorders (Lin et al., 1997). The synthesis and biological evaluation of such compounds offer a foundation for developing new therapeutic agents aimed at improving cognitive function.

Asymmetric Synthesis and Catalysis

Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride also finds application in asymmetric synthesis. For instance, its derivatives have been employed in highly effective asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives, showcasing its utility in producing chiral molecules (Takahashi & Achiwa, 1989). This process is crucial for the pharmaceutical industry, where the production of enantiomerically pure substances is often required for drug development.

Material Science and Polymerization

Moreover, this compound has been explored in material science, particularly in the polymerization process. The ability to serve as an electron-pair donor in carbocationic polymerization highlights its versatility in creating novel polymeric materials with specific end-group functionalities (Pratap & Heller, 1992). Such materials have potential applications ranging from medical devices to specialty coatings and adhesives.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new synthetic routes.


properties

IUPAC Name

methyl (2S,4S)-4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-10(2)12-6-4-5-7-14(12)19-11-8-13(16-9-11)15(17)18-3;/h4-7,10-11,13,16H,8-9H2,1-3H3;1H/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAKRTMZYNBZHZ-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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